Regorafenib metabolite M4
Overview
Description
Regorafenib metabolite M4, also known as N-desmethyl Regorafenib, is a metabolite of Regorafenib . Regorafenib is an oral multikinase inhibitor with clinical efficacy in a range of advanced solid tumors . It has been found that Regorafenib and its pharmacologically active metabolites M-2 and M-5 have a significant role in solid tumors .
Molecular Structure Analysis
The molecular formula of Regorafenib metabolite M4 is C20H13ClF4N4O3 . It belongs to the group of biaryl urea compounds . The sole difference between Regorafenib and its metabolite M4 is the presence of a fluorine atom in the center phenyl ring .
Chemical Reactions Analysis
Regorafenib is metabolized by UGT1A9 and CYP3A4 enzymes to two active metabolites M-5 (demethylated N-oxide) and M-2 (N-oxide) . CYP enzymes may be inhibited or induced by the co-administration of agents that interact with the same enzymes .
Scientific Research Applications
Oncology
Regorafenib is an oral multikinase inhibitor that blocks the activity of multiple protein kinases, including those involved in the regulation of tumor angiogenesis (VEGFR1, 2, and 3, and TIE-2), oncogenesis (KIT, RET, RAF-1, BRAF, and BRAFV600E), and the tumor microenvironment (PDGFR and FGFR) . It has demonstrated antitumor activity in a range of solid tumors .
Method of Application
Regorafenib is administered orally . It is primarily metabolized in the liver by oxidative .
Results or Outcomes
Phase III studies showed that regorafenib has efficacy in patients with advanced gastrointestinal stromal tumors or treatment-refractory metastatic colorectal cancer .
Pharmacokinetics
A high-throughput method was developed to quantify sorafenib, regorafenib, cabozantinib, and their active metabolites in plasma simultaneously .
Method of Application
The chromatographic separation analysis was performed on a Waters-ACQUITY UPLC BEH C18 column by UPLC-MS/MS system using a gradient elution of solvent A (acetonitrile) and solvent B (water with 0.1% formic acid) in 3.0 min .
Results or Outcomes
This method presented satisfactory results of specificity, precision (the intra-day coefficient of variation was between 2.5% and 6.6%, and the inter-day coefficient of variation was between 4.0% and 11.1%) and accuracy (within ±15% for intra-day and inter-day), as well as the stability under certain conditions, the matrix effect in plasma, and extraction recovery (75.6%–94.4%) .
Therapeutic Drug Monitoring
To ensure the curative effect and safety of drugs like Sorafenib, Regorafenib, and Cabozantinib, therapeutic drug monitoring (TDM) is used .
Method of Application
A high throughput method was developed to quantify these drugs and their active metabolites in plasma simultaneously . The chromatographic separation analysis was performed on a Waters-ACQUITY UPLC BEH C18 column by UPLC-MS/MS system .
Results or Outcomes
The method presented satisfactory results of specificity, precision, and accuracy . It was successfully applied to the pharmacokinetic study in rats .
Adverse Event Monitoring
The plasma concentrations of Regorafenib and its metabolites have been associated with adverse events in patients with metastatic colorectal cancers .
Method of Application
The trough plasma concentrations (Ctrough) of Regorafenib and its metabolites were assessed in a single-center, prospective, observational study .
Results or Outcomes
The Ctrough of Regorafenib was associated with bilirubin increase, and the Ctrough of M5 was significantly correlated with hypertension and severe rash . Significant differences were noted in the M5 concentration-to-dose ratio values between the patients with ABCG2 421A/A and ABCG2 421C/A or C/C polymorphisms .
Population Pharmacokinetics
A population pharmacokinetic (PK) model was developed to evaluate the variability of the PK of Regorafenib and its pharmacologically active metabolites M-2 and M-5 in solid tumors .
Method of Application
The model was initially developed using densely sampled phase 1 data and information on food intake to incorporate enterohepatic circulation (EHC) that was identified to considerably contribute to the PK of Regorafenib .
Results or Outcomes
By incorporating EHC, the model adequately described the PK profiles of Regorafenib, M-2, and M-5 after single and multiple doses in patients from phase 1 studies . Individual exposure in phase 3 studies was adequately described based on assumptions on the time and frequency of food intake .
Antitumor Activity
Regorafenib is an oral multikinase inhibitor that blocks the activity of multiple protein kinases, including those involved in the regulation of tumor angiogenesis, oncogenesis, and the tumor microenvironment .
Method of Application
Regorafenib is administered orally . It is primarily metabolized in the liver by oxidative .
Results or Outcomes
Early-phase clinical studies of Regorafenib demonstrated antitumor activity in a range of solid tumors . This has been shown to translate into clinical benefit in phase III trials in treatment-refractory metastatic colorectal cancer and gastrointestinal stromal tumors .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF4N4O3/c21-14-3-1-10(7-13(14)20(23,24)25)28-19(31)29-16-4-2-11(8-15(16)22)32-12-5-6-27-17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,28,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAPQTJRMGFPQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)N)F)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF4N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Regorafenib metabolite M4 | |
CAS RN |
1343498-72-5 | |
Record name | BAY-751098 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1343498725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BAY-751098 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58I22S7HYD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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